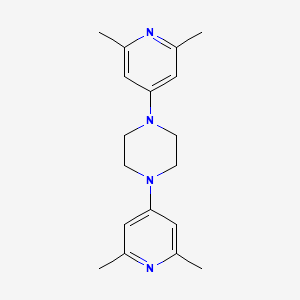
1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with two 2,6-dimethyl-4-pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethyl-4-pyridinecarboxaldehyde.
Condensation Reaction: This aldehyde is then reacted with piperazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Functionalized pyridyl-piperazine compounds.
Scientific Research Applications
1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate biological activities.
Pathways Involved: These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyridyl)piperazine: Lacks the methyl groups, resulting in different steric and electronic properties.
1,4-Bis(2,5-dimethyl-4-pyridyl)piperazine: Similar structure but with different methyl group positioning, affecting its reactivity and binding properties.
Uniqueness
1,4-Bis(2,6-dimethyl-4-pyridyl)piperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features make it particularly suitable for forming stable complexes with metal ions and for use in various scientific applications.
Properties
Molecular Formula |
C18H24N4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4-bis(2,6-dimethylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-13-9-17(10-14(2)19-13)21-5-7-22(8-6-21)18-11-15(3)20-16(4)12-18/h9-12H,5-8H2,1-4H3 |
InChI Key |
IPFOIPUAPFAJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N2CCN(CC2)C3=CC(=NC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207281.png)
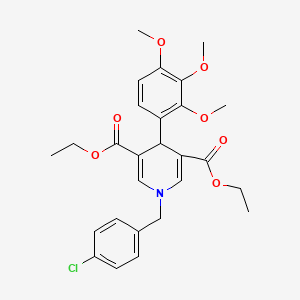
![5-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11207291.png)
![N-benzyl-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11207293.png)

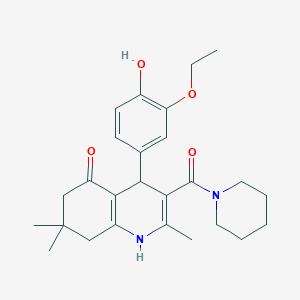
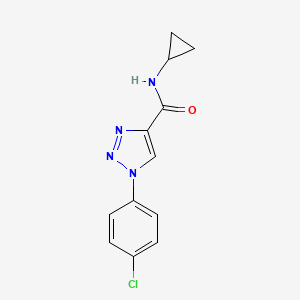
![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207310.png)

![N-(3-fluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11207328.png)
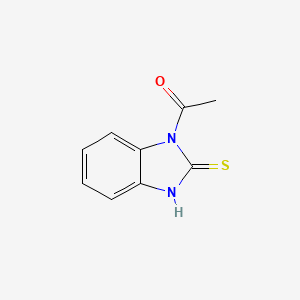
![7-(4-bromophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11207338.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B11207347.png)
![3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11207358.png)
